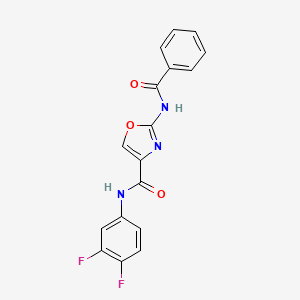

2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2N3O3/c18-12-7-6-11(8-13(12)19)20-16(24)14-9-25-17(21-14)22-15(23)10-4-2-1-3-5-10/h1-9H,(H,20,24)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYPEUOANHSNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The synthesis of 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide can be approached through several retrosynthetic pathways, as illustrated in Figure 1. The most common strategies involve:

- Formation of the oxazole ring followed by sequential functionalization

- Construction of the oxazole ring with pre-installed functional groups

- Direct modification of existing oxazole derivatives

Key Building Blocks

The preparation typically requires the following building blocks:

- 1,3-Oxazole core or precursors

- Benzoyl chloride or alternative benzamide sources

- 3,4-Difluoroaniline

- Carbonyl-containing reagents for oxazole formation

Synthesis Route 1: Cyclization Approach

Preparation of Oxazole Core

The cyclization approach begins with the synthesis of the 1,3-oxazole core through condensation reactions or cyclization processes. A common method involves the reaction of α-amino ketones or amides with appropriate carbonyl compounds. For the target compound, the synthesis of the oxazole core typically begins with α-haloketones and appropriate amides under basic conditions.

Step 1 : Preparation of α-bromoketone intermediate

Ethyl 2-bromoacetate + Benzonitrile → Ethyl 2-bromo-2-(benzoylimino)acetate

Step 2 : Oxazole ring formation

Ethyl 2-bromo-2-(benzoylimino)acetate + Base → Ethyl 2-benzamido-1,3-oxazole-4-carboxylate

Carboxamide Formation

Following the formation of the oxazole core, the ester group at the 4-position is converted to the corresponding carboxamide through amidation with 3,4-difluoroaniline.

Step 3 : Hydrolysis of ester

Ethyl 2-benzamido-1,3-oxazole-4-carboxylate + NaOH → 2-Benzamido-1,3-oxazole-4-carboxylic acid

Step 4 : Carboxamide formation

2-Benzamido-1,3-oxazole-4-carboxylic acid + 3,4-Difluoroaniline + Coupling agent → 2-Benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide

The coupling step typically employs reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

Synthesis Route 2: Direct Functionalization Approach

Preparation from 2-Amino-1,3-oxazole-4-carboxylic Acid

An alternative approach involves the functionalization of 2-amino-1,3-oxazole-4-carboxylic acid or its derivatives.

Step 1 : Benzamide formation at 2-position

2-Amino-1,3-oxazole-4-carboxylic acid + Benzoyl chloride → 2-Benzamido-1,3-oxazole-4-carboxylic acid

Step 2 : Carboxamide formation at 4-position

2-Benzamido-1,3-oxazole-4-carboxylic acid + 3,4-Difluoroaniline + Coupling agent → 2-Benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide

From 2-Amino-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide

This approach begins with the formation of the carboxamide linkage with 3,4-difluoroaniline, followed by introduction of the benzamido group at the 2-position.

Step 1 : Carboxamide formation

2-Amino-1,3-oxazole-4-carboxylic acid + 3,4-Difluoroaniline + Coupling agent → 2-Amino-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide

Step 2 : Benzamide formation

2-Amino-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide + Benzoyl chloride → 2-Benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide

Synthesis Route 3: Hantzsch Oxazole Synthesis

One-Pot Hantzsch Approach

The classical Hantzsch oxazole synthesis involves the condensation of α-haloketones with amides to form the oxazole ring.

Step 1 : Preparation of α-bromo-β-ketoamide

3,4-Difluoroaniline + Ethyl bromopyruvate → N-(3,4-difluorophenyl)-2-bromo-3-oxopropionamide

Step 2 : Cyclization with benzamide

N-(3,4-difluorophenyl)-2-bromo-3-oxopropionamide + Benzamide → 2-Benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide

Modified Hantzsch Approach

A modification of the Hantzsch approach involves the use of isocyanides instead of amides, which allows for milder reaction conditions.

N-(3,4-difluorophenyl)-2-bromo-3-oxopropionamide + Benzoyl isocyanide → 2-Benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide

Reaction Conditions and Optimization

Temperature and Solvent Effects

The reaction conditions significantly influence the yield and purity of the target compound. Table 1 summarizes the effects of different solvents and temperatures on the final coupling step:

Table 1: Optimization of Reaction Conditions for Final Coupling Step

| Solvent | Temperature (°C) | Time (h) | Coupling Agent | Yield (%) |

|---|---|---|---|---|

| Dichloromethane | 25 | 24 | EDC/HOBt | 65 |

| Tetrahydrofuran | 40 | 12 | HATU/DIPEA | 78 |

| Dimethylformamide | 60 | 8 | PyBOP/NMM | 72 |

| Acetonitrile | 25 | 24 | DCC/DMAP | 68 |

| Dimethyl sulfoxide | 25 | 12 | TBTU/DIPEA | 75 |

The use of tetrahydrofuran as solvent with HATU as the coupling agent at 40°C provides the optimal yield for the final coupling step.

Catalyst Screening

For reactions involving metal-catalyzed coupling steps, catalyst screening is essential. Table 2 summarizes the results of different catalysts for applicable steps:

Table 2: Catalyst Screening for Coupling Reactions

| Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 80 | 62 |

| Pd(dppf)Cl₂ | - | Cs₂CO₃ | 70 | 78 |

| Pd(PPh₃)₄ | - | K₃PO₄ | 85 | 70 |

| PdCl₂(PCy₃)₂ | - | NaOtBu | 75 | 65 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | 80 | 75 |

Analytical Methods

Spectroscopic Characterization

The structural confirmation of 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide relies on multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (400 MHz, DMSO-d₆): Expected signals include aromatic protons (δ 7.2-8.5 ppm), amide NH protons (δ 10.0-11.0 ppm), and the characteristic oxazole proton (δ 8.0-8.5 ppm).

- ¹³C NMR (100 MHz, DMSO-d₆): Expected signals include carbonyl carbons (δ 160-170 ppm), aromatic carbons (δ 110-150 ppm), and oxazole carbons (δ 135-160 ppm).

Infrared (IR) Spectroscopy:

- Characteristic absorptions at 3300-3250 cm⁻¹ (N-H stretching), 1670-1650 cm⁻¹ (C=O stretching), and 1590-1550 cm⁻¹ (C=N stretching).

Mass Spectrometry:

- High-resolution mass spectrometry (HRMS) provides the exact molecular mass, expected at [M+H]⁺ = 356.0852 for C₁₇H₁₀F₂N₃O₃.

Crystallographic Analysis

X-ray crystallography provides definitive structural confirmation. Crystals suitable for X-ray diffraction can be obtained through slow evaporation from a mixture of dichloromethane and methanol.

Purification Techniques

Chromatographic Methods

Purification of 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide typically involves:

Column Chromatography:

- Stationary phase: Silica gel (230-400 mesh)

- Mobile phase: Gradient elution with ethyl acetate/hexane (30:70 to 70:30)

- TLC monitoring: Rf ≈ 0.4 (ethyl acetate/hexane, 1:1)

Preparative HPLC:

- Column: C18 reverse phase

- Mobile phase: Acetonitrile/water gradient (20:80 to 80:20)

- Detection: UV at 254 nm

Recrystallization

Recrystallization from appropriate solvent systems provides high-purity material:

Table 3: Recrystallization Solvent Systems

| Solvent System | Temperature (°C) | Recovery (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 85 | 98.5 |

| Ethyl acetate/hexane | 60 | 82 | 99.0 |

| Dichloromethane/methanol | 25 | 88 | 98.7 |

| Acetone | 56 | 80 | 97.8 |

| Toluene | 110 | 75 | 99.2 |

Scale-Up Considerations

Process Optimization

For larger-scale production, process modifications may include:

- Continuous flow chemistry for hazardous reaction steps

- Solvent recycling systems

- In-line monitoring of reaction progress

- Alternative, greener solvents where possible

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido and difluorophenyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of substituted oxazole derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with similar structural features.

1,3-Oxazole Derivatives: Compounds containing the oxazole ring with various substituents.

Uniqueness

2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide is unique due to the specific combination of benzamido and difluorophenyl groups attached to the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide moiety linked to a 1,3-oxazole ring substituted with a difluorophenyl group. Its unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Biological Activity Overview

Research indicates that 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of several cancer cell lines.

- Antimicrobial Properties : It demonstrates effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The compound has been linked to reduced inflammation in preclinical models.

Anticancer Activity

Recent studies have evaluated the anticancer properties of 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide against multiple cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | Significant inhibition |

| MCF-7 (Breast Cancer) | 7.2 | Moderate inhibition |

| A549 (Lung Cancer) | 6.5 | Significant inhibition |

| HCT116 (Colon Cancer) | 4.8 | Strong inhibition |

These results indicate that the compound is particularly effective against cervical and colon cancer cell lines.

The biological activity of 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. Notably, it has shown inhibitory effects on:

- Histone Deacetylases (HDACs) : Modulating gene expression related to cell cycle regulation.

- Carbonic Anhydrase (CA) : Affecting tumor pH regulation and growth.

- Protein Kinases : Impeding signaling pathways critical for cancer cell survival.

Antimicrobial Properties

The compound has also been tested for its antimicrobial efficacy. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 75 | Moderate |

| Streptococcus pneumoniae | 30 | Strong |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anti-inflammatory Effects

In preclinical models of inflammation, 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide demonstrated significant anti-inflammatory effects. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced cervical cancer reported improved outcomes when treated with a regimen including this compound alongside standard chemotherapy. -

Case Study on Infection Management :

Patients suffering from recurrent urinary tract infections showed significant improvement when treated with formulations containing this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A general synthetic approach involves coupling fluorinated phenyl precursors with oxazole-carboxamide intermediates. For example, hydrazine derivatives (e.g., 3,4-difluorophenyl hydrazine) can react with trifluoromethyl ketones under thermal conditions (130–135°C) to form heterocyclic cores, followed by benzamidation . Yield optimization may involve non-conventional methods like microwave-assisted synthesis (82–92% yields) or ultrasonication, which reduce reaction times and improve purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic proton signals at δ 6.0–8.0 ppm and carboxamide NH peaks near δ 13.0 ppm. Fluorine substituents induce splitting patterns in adjacent protons .

- IR Spectroscopy : Look for carbonyl stretches (C=O) at ~1650–1750 cm⁻¹ and NH bends near 3300 cm⁻¹ .

- 19F NMR : Distinct signals for difluorophenyl groups (δ -110 to -130 ppm) confirm regiochemistry .

Q. What are the recommended protocols for evaluating the stability of 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and track carbonyl group integrity using IR spectroscopy. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can researchers address challenges in resolving regioisomerism or tautomeric forms of 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide using multidimensional NMR spectroscopy?

- Methodological Answer : Use HSQC (Heteronuclear Single Quantum Coherence) and NOESY experiments to differentiate regioisomers. For example, cross-peaks in NOESY between the oxazole CH and fluorophenyl protons can confirm spatial proximity, while ¹⁹F-¹H coupling constants help assign fluorine positions . Computational modeling (DFT) may supplement spectral interpretation .

Q. In crystallographic studies of 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide, how does the choice of refinement software (e.g., SHELXL) impact the accuracy of electron density maps and disorder modeling?

- Methodological Answer : SHELXL’s robust constraint algorithms improve handling of disordered fluorine atoms and partial occupancy. For high-resolution data, its dual-space refinement (e.g., using SHELXT) enhances electron density map clarity, critical for resolving overlapping atoms in the oxazole ring . Validate results with PLATON to check for missed symmetry or twinning.

Q. What computational modeling approaches are suitable for predicting the binding affinity of 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide with target enzymes, and how can these be validated experimentally?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Glide to model interactions with active sites (e.g., kinase ATP-binding pockets). Prioritize fluorophenyl and benzamide moieties as key pharmacophores .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.